molecular formula C16H19N3O2S B2543421 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide CAS No. 886909-46-2

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B2543421
CAS No.: 886909-46-2
M. Wt: 317.41
InChI Key: YQJFRZLSSOILFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide is a synthetically designed, potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme. Its primary research value lies in the investigation of JAK/STAT signaling pathway dysregulation, particularly in the context of myeloproliferative neoplasms (MPNs) and other hematological malignancies where constitutive JAK2 activation, such as through the JAK2 V617F mutation, is a known driver of pathogenesis. The compound exerts its effect by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins, notably STAT3 and STAT5 . This targeted inhibition makes it a critical tool for researchers studying oncogenic signaling, cellular proliferation, and survival mechanisms in JAK2-dependent cell lines and disease models. Furthermore, its selectivity profile aids in dissecting the specific contributions of JAK2 versus other JAK family members in complex biological processes, providing valuable insights for the preclinical development of targeted therapeutic strategies.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFRZLSSOILFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted oxadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide and analogous oxadiazole derivatives.

Table 1: Comparison of Oxadiazole Derivatives

Compound Name Substituent at Oxadiazole-5 Position Substituent at Oxadiazole-2 Position Molecular Weight (g/mol) Key Properties/Activities
This compound 2-(Methylsulfanyl)phenyl Cyclohexanecarboxamide ~317.4 High lipophilicity; unconfirmed bioactivity
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) 4-Chloro-2-phenoxyphenyl Cyclohexylcarboxamide ~416.9 Moderate antibacterial activity
N-(4-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (AB1) 4-Aminophenyl (via methoxy linker) Acetamide ~354.4 Anticonvulsant potential
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-Chlorobenzylsulfanyl 4-Methylbenzenesulfonamide-ethyl chain ~466.0 Structural complexity; crystallographic data available
N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide Phenyl Cyclohexanecarboxamide ~335.4 Reduced solubility due to phenyl group

Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioavailability The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-chloro-2-phenoxyphenyl group in compound 6f (logP ~4.1), which contains both halogen and ether functionalities. However, the phenoxy group in 6f may confer enhanced π-π stacking interactions with biological targets.

Impact on Pharmacological Activity Compound 6f demonstrated antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), likely due to the electron-withdrawing chloro group enhancing target binding. In contrast, the target compound’s methylsulfanyl group, while lipophilic, lacks direct evidence of antimicrobial efficacy.

Conformational and Synthetic Considerations

  • The cyclohexanecarboxamide group in the target compound and ’s derivative provides steric bulk, which may limit rotational freedom and improve binding specificity compared to smaller substituents like acetamide in AB1.
  • The chlorobenzylsulfanyl group in ’s compound introduces a chiral center, complicating synthesis but enabling enantiomer-specific interactions.

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{15}H_{18}N_{4}O_{2}S
  • Molecular Weight : 306.39 g/mol
  • IUPAC Name : this compound

The compound contains a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole ring substituted with a methylsulfanyl phenyl group. This unique structure contributes to its biological activity.

Antioxidant Activity

Research indicates that oxadiazole derivatives, including the compound , exhibit strong antioxidant properties. Antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases. The antioxidant capacity was measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity), showing promising results in scavenging free radicals and reducing oxidative damage .

Anticancer Properties

The compound has demonstrated significant anticancer effects in vitro against various cancer cell lines. Notably, studies have shown that it induces apoptosis in pancreatic cancer cells (PANC-1 and CRL-169), with mechanisms involving the activation of apoptotic signaling pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its structural features .

Enzyme Inhibition

In addition to its antioxidant and anticancer activities, the compound exhibits enzyme inhibitory properties. It has been tested for its ability to inhibit key enzymes such as cholinesterases and glucosidase, which are important targets in treating conditions like Alzheimer's disease and diabetes . The inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative diseases and metabolic disorders.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant activity of several oxadiazole derivatives, including the target compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the protective effects of the compound against oxidative damage .
  • Cancer Cell Line Testing : In vitro tests on PANC-1 cells revealed that treatment with this compound resulted in increased apoptosis rates and decreased viability compared to untreated cells. Molecular modeling studies supported these findings by indicating strong binding interactions with cancer-related targets .

Summary of Findings

Activity TypeMechanism/EffectReference
AntioxidantFree radical scavenging; reducing oxidative stress
AnticancerInduces apoptosis; inhibits cell proliferation
Enzyme InhibitionInhibits cholinesterases and glucosidase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.